molecular formula C9H8N2 B1296679 isoquinolin-3-amine CAS No. 25475-67-6

isoquinolin-3-amine

Número de catálogo: B1296679
Número CAS: 25475-67-6
Peso molecular: 144.17 g/mol
Clave InChI: VYCKDIRCVDCQAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoquinolin-3-amine, also known as 3-aminoisoquinoline, is a heterocyclic aromatic amine with the molecular formula C9H8N2. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is a valuable compound in organic chemistry due to its diverse applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoquinolin-3-amine can be synthesized through various methods. One common approach involves the Buchwald-Hartwig coupling reaction, where this compound is obtained by coupling isoquinoline with an amine in the presence of a palladium catalyst . Another method involves the reduction of isoquinoline-3-nitro compounds using reducing agents such as hydrogen gas over a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale catalytic hydrogenation of isoquin

Actividad Biológica

Isoquinolin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is characterized by its isoquinoline backbone, which is a bicyclic structure containing a fused benzene and pyridine ring. The synthesis of this compound typically involves methods such as Buchwald–Hartwig coupling reactions and nucleophilic aromatic substitution. For instance, one study reported the conversion of a 3-chloroisoquinoline derivative into this compound via arylamination followed by hydrolysis, yielding derivatives with potential biological activity .

2. Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

2.1 Anticancer Activity

Research has indicated that this compound derivatives can induce apoptosis in various cancer cell lines. For example, one study demonstrated that specific derivatives significantly increased apoptotic cell death in A549 lung cancer cells, with an increase in early and late apoptotic cells observed after treatment . The mechanism appears to involve the upregulation of pro-apoptotic genes (e.g., p53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2), suggesting that these compounds may activate intrinsic apoptotic pathways .

2.2 Kinase Inhibition

Isoquinolin-3-amines have shown promise as kinase inhibitors. One derivative was reported to exhibit significant inhibitory activity against the p70S6Kβ kinase, which is involved in cellular growth and proliferation pathways . This suggests potential applications in targeting cancer-related signaling pathways.

2.3 Antimicrobial Properties

The antimicrobial activity of isoquinolin-3-amines has also been explored. Some studies have indicated that these compounds possess inhibitory effects against various bacterial strains, making them candidates for further development as antibacterial agents .

3. Case Studies

Several case studies highlight the therapeutic potential of isoquinolin-3-amines:

Case Study 1: Anticancer Efficacy

A study investigated the effects of isoquinolin-3-amines on A549 lung cancer cells. The results showed that treatment with specific derivatives led to significant apoptosis induction, with flow cytometric analysis revealing increased percentages of both early and late apoptotic cells. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibitory properties of isoquinolin-3-amines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective inhibitors in cancer treatment strategies .

4. Data Summary

The following table summarizes key findings related to the biological activity of isoquinolin-3-amines:

Activity Effect Reference
Anticancer (A549 cells)Induction of apoptosis (up to 18.32% increase)
Kinase InhibitionSignificant inhibition of p70S6Kβ
AntimicrobialInhibitory effects against various bacterial strains

5. Conclusion

This compound represents a promising scaffold for drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and to explore its therapeutic potential further.

Aplicaciones Científicas De Investigación

Isoquinolin-3-amine and its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery. Key applications include:

  • Anticancer Activity : Numerous studies have highlighted the anticancer properties of isoquinoline derivatives. For instance, isoquinoline alkaloids have shown cytotoxic effects against various tumor cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation . this compound derivatives have been synthesized and tested for their anti-tumor efficacy, demonstrating promising results in preclinical models .
  • Antimicrobial Properties : Isoquinoline compounds have been recognized for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of pathogenic microorganisms through various mechanisms, including disrupting cell membrane integrity and inhibiting essential metabolic pathways .
  • Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties, particularly in conditions such as Alzheimer's disease. They may exert protective effects by modulating apoptotic pathways and reducing oxidative stress .

Synthesis Strategies

The synthesis of this compound has evolved significantly, with various methods being developed to enhance yield and purity. Recent advancements include:

  • Total Synthesis Approaches : Innovative synthetic methodologies have been employed to produce isoquinoline alkaloids efficiently. These methods often involve multi-step reactions that allow for the introduction of various functional groups to optimize biological activity .
  • Metal Complexation : The formation of metal complexes with isoquinoline derivatives has been explored to enhance their biological properties. For example, copper(II) complexes of isoquinoline derivatives have shown improved pharmacological profiles, including enhanced anti-inflammatory and antioxidant activities .

Case Studies

Several case studies exemplify the applications of this compound in drug development:

  • Caspase Inhibition : Research on isoquinoline derivatives has demonstrated their ability to inhibit caspase-3, a key enzyme in the apoptotic pathway. This inhibition is significant for developing therapies targeting diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders .
  • EGFR Inhibition : A series of isoquinoline derivatives were designed to target the epidermal growth factor receptor (EGFR), a critical player in many cancers. These compounds exhibited potent inhibitory activity against both wild-type and mutated forms of EGFR, suggesting their potential as targeted cancer therapies .
  • Fluorescent Probes : this compound derivatives have also been investigated as fluorescent probes for biological imaging applications. Their unique electronic properties make them suitable candidates for use in live-cell imaging and diagnostics .

Summary Table of Biological Activities

Biological Activity Mechanism References
AnticancerInduces apoptosis, inhibits proliferation
AntimicrobialDisrupts cell membranes, inhibits metabolism
NeuroprotectiveReduces oxidative stress, modulates apoptosis
EGFR InhibitionTargets mutated receptors in cancer cells
Fluorescent ProbesUtilizes electronic properties for imaging

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols and characterization methods for isoquinolin-3-amine?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions, with purity verified using HPLC or GC-MS. Key characterization includes:

  • Melting point : 154–156°C (consistent with custom synthesis grades) .
  • Molecular weight : 144 g/mol (confirmed via mass spectrometry) .
  • Structural validation through 1^1H/13^13C NMR and IR spectroscopy. Methodological Note: Ensure inert conditions (e.g., nitrogen atmosphere) during synthesis to prevent oxidation of the amine group.

Q. How is this compound utilized in basic pharmacological assays?

In cytotoxicity or binding studies:

  • Dose-response assays : Start with 1–100 µM ranges to determine IC50_{50} values in cell lines (e.g., cancer models) .
  • Competitive binding experiments : Use radiolabeled ligands or fluorescence polarization to assess affinity for target proteins (e.g., FABP4) . Critical Step: Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false positives.

Q. What are the recommended storage conditions and stability profiles?

  • Store at 2–8°C in airtight, light-protected containers.
  • Stable under inert atmospheres but degrades in humid or acidic conditions .
  • Monitor for discoloration or precipitate formation as stability indicators.

Advanced Research Questions

Q. How can computational docking models (e.g., AlphaFold3) improve understanding of this compound’s binding mechanisms?

  • Protocol : Dock this compound into target protein structures (e.g., FABP4 mutants) using tools like AutoDock Vina or Schrödinger Suite.
  • Validation : Compare predicted binding poses with experimental crystallography data (e.g., PDB 7FYH/7G0X) .
  • Pitfall : Exclude structures where the compound alters the protein’s binding pocket conformation to avoid skewed results .

Q. How to resolve contradictions in binding affinity data across studies?

  • Case Example : Discrepancies in MYR–FABP4 binding due to this compound’s allosteric effects.
  • Approach :

Replicate experiments under identical conditions (pH, temperature, buffer).

Use isothermal titration calorimetry (ITC) for direct thermodynamic measurements.

Cross-validate with mutagenesis studies to identify critical binding residues .
Reference: Apply iterative data triangulation as per qualitative research frameworks .

Q. What strategies optimize this compound derivatives for enhanced bioactivity?

  • Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., -F, -NO2_2) at position 6 to improve binding .
  • Explore triazolo-isoquinoline hybrids to enhance cytotoxicity .
    • In Silico Screening : Prioritize derivatives with favorable ADMET profiles using QSAR models.
      Validation: Use comparative assays (e.g., cell viability vs. parental compound) to quantify improvements .

Q. How to design experiments analyzing this compound’s role in apoptosis pathways?

  • Workflow :

Treat cells with compound and assess caspase-3/7 activation via fluorogenic substrates.

Perform RNA-seq to identify dysregulated apoptotic genes (e.g., Bcl-2 family).

Validate findings with siRNA knockdown of target genes .

  • Data Interpretation : Use hierarchical clustering to distinguish direct vs. bystander effects.

Q. Data Contradiction & Reproducibility

Q. Why might toxicity profiles vary between in vitro and in vivo studies?

  • Key Factors :

  • Metabolic degradation in vivo (e.g., cytochrome P450 activity).
  • Off-target effects in complex organisms.
    • Mitigation :
  • Conduct metabolite profiling (LC-MS/MS).
  • Use organ-on-chip models to bridge in vitro-in vivo gaps .

Q. How to address non-reproducible results in protein-ligand interaction studies?

  • Checklist :

  • Confirm protein purity (SDS-PAGE) and ligand stability (HPLC).
  • Standardize assay buffers (e.g., ionic strength, cofactors).
  • Share raw data and protocols via repositories for peer validation .

Q. Ethical & Reporting Standards

Q. What ethical guidelines apply to studies involving this compound?

  • Animal Studies : Adhere to protocols approved by institutional committees (e.g., CU-IACUC) .
  • Data Citation : Always reference primary sources for chemical data; avoid citing aggregators like BenchChem .

Propiedades

IUPAC Name

isoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKDIRCVDCQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903057
Record name NoName_3645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25475-67-6
Record name 3-Aminoisoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-AMINOISOQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoquinolin-3-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.